diiodo-lambda~5~-phosphane CAS No. 92803-09-3](/img/structure/B14369412.png)
[2-(Diethylphosphanyl)ethenyl](diethyl)diiodo-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylphosphanyl)ethenyldiiodo-lambda~5~-phosphane is a complex organophosphorus compound characterized by the presence of both diethylphosphanyl and diiodo-lambda~5~-phosphane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylphosphanyl)ethenyldiiodo-lambda~5~-phosphane typically involves the reaction of diethylphosphanyl compounds with iodine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product. Industrial methods may also include continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylphosphanyl)ethenyldiiodo-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the diiodo groups to other functional groups.
Substitution: The diiodo groups can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(Diethylphosphanyl)ethenyldiiodo-lambda~5~-phosphane is used as a reagent in the synthesis of complex organophosphorus compounds. Its unique reactivity makes it valuable for creating new materials with specific properties.
Biology
In biological research, this compound can be used as a probe to study phosphine interactions with biological molecules. Its ability to form stable complexes with metals also makes it useful in bioinorganic chemistry.
Medicine
Industry
In industry, this compound is used in the production of advanced materials, including catalysts and polymers. Its unique chemical properties enable the development of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 2-(Diethylphosphanyl)ethenyldiiodo-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules to exert its effects. The specific pathways involved depend on the context in which the compound is used, such as in catalysis or drug development.
Comparison with Similar Compounds
Similar Compounds
- 2-(Diethylphosphanyl)ethenyldibromo-lambda~5~-phosphane
- 2-(Diethylphosphanyl)ethenyldichloro-lambda~5~-phosphane
- 2-(Diethylphosphanyl)ethenyldifluoro-lambda~5~-phosphane
Uniqueness
Compared to similar compounds, 2-(Diethylphosphanyl)ethenyldiiodo-lambda~5~-phosphane is unique due to the presence of diiodo groups, which confer distinct reactivity and stability. This uniqueness makes it particularly valuable in applications where specific chemical properties are required.
Properties
CAS No. |
92803-09-3 |
|---|---|
Molecular Formula |
C10H22I2P2 |
Molecular Weight |
458.04 g/mol |
IUPAC Name |
2-diethylphosphanylethenyl-diethyl-diiodo-λ5-phosphane |
InChI |
InChI=1S/C10H22I2P2/c1-5-13(6-2)9-10-14(11,12,7-3)8-4/h9-10H,5-8H2,1-4H3 |
InChI Key |
JLVOHJKIGKEMSL-UHFFFAOYSA-N |
Canonical SMILES |
CCP(CC)C=CP(CC)(CC)(I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


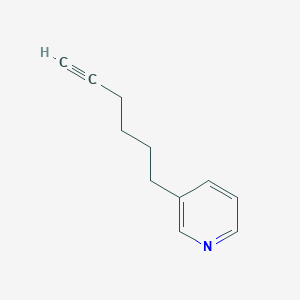
![2-[Bis(trimethylsilyl)methyl]-N,N-diethyl-4-methoxybenzamide](/img/structure/B14369345.png)
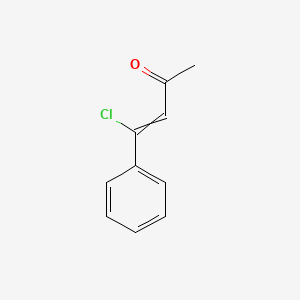
![2-Nitro-2-[(4-nitrophenyl)methyl]propane-1,3-diol](/img/structure/B14369348.png)
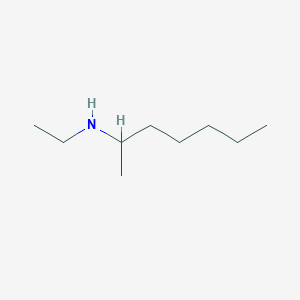
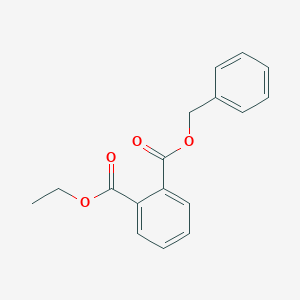
![4,8-Dimethyl-2-(prop-2-en-1-yl)-2-borabicyclo[3.3.1]nonane](/img/structure/B14369377.png)
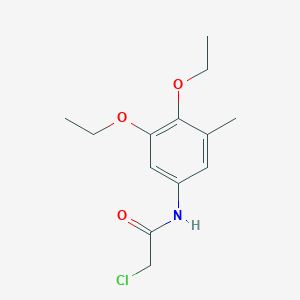
![Ethyl 3-[3-(pyridin-3-YL)propoxy]propanoate](/img/structure/B14369390.png)
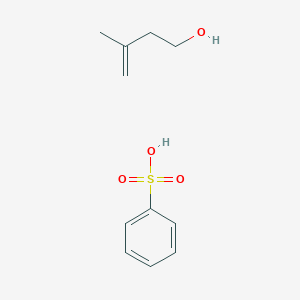
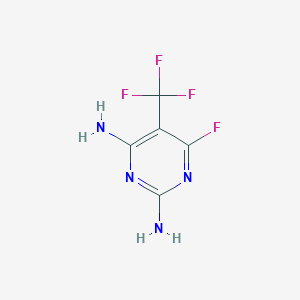
![N-tert-Butyl-5-[methyl(phenyl)amino]penta-2,4-diynamide](/img/structure/B14369399.png)
![N~1~,N~6~-Bis[(4-methylpiperazin-1-yl)methyl]hexanediamide](/img/structure/B14369411.png)

